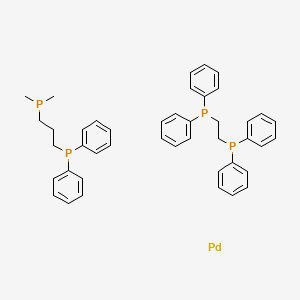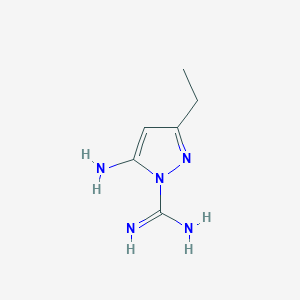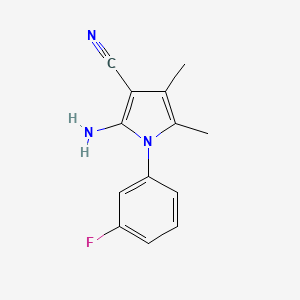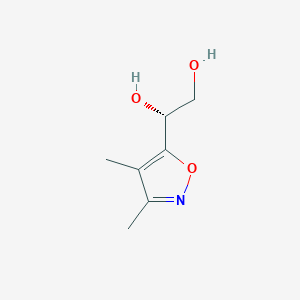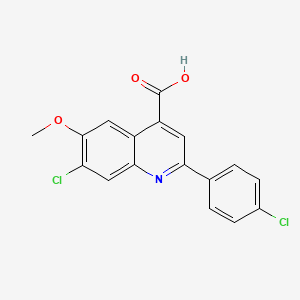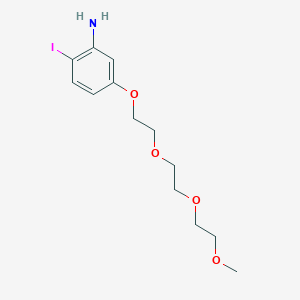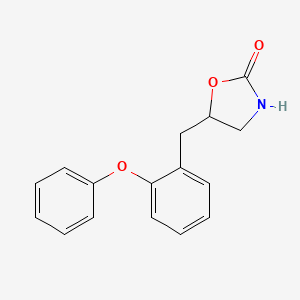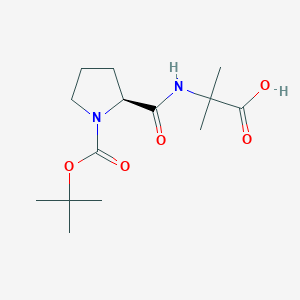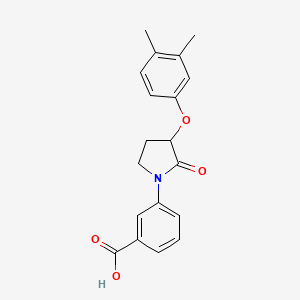
3-(3-(3,4-Dimethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(3,4-Dimethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a pyrrolidinone ring, and a dimethylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3,4-Dimethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then coupled together. For example, the synthesis might begin with the preparation of 3,4-dimethylphenol, which is then reacted with a suitable reagent to form the 3,4-dimethylphenoxy group. This intermediate is then coupled with a pyrrolidinone derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate the reaction, as well as purification steps to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-(3-(3,4-Dimethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a more oxidized form of the compound, while reduction could result in a more reduced form
科学的研究の応用
3-(3-(3,4-Dimethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(3-(3,4-Dimethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within the cell. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
Similar compounds to 3-(3-(3,4-Dimethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid include other benzoic acid derivatives and pyrrolidinone-containing molecules. These compounds may share some structural features and chemical properties, but can differ in their specific applications and effects.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
649774-33-4 |
|---|---|
分子式 |
C19H19NO4 |
分子量 |
325.4 g/mol |
IUPAC名 |
3-[3-(3,4-dimethylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C19H19NO4/c1-12-6-7-16(10-13(12)2)24-17-8-9-20(18(17)21)15-5-3-4-14(11-15)19(22)23/h3-7,10-11,17H,8-9H2,1-2H3,(H,22,23) |
InChIキー |
QZKSOBQPFXZYKB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC2CCN(C2=O)C3=CC=CC(=C3)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide](/img/structure/B12892155.png)
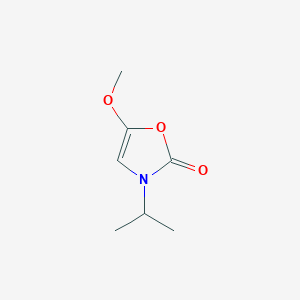
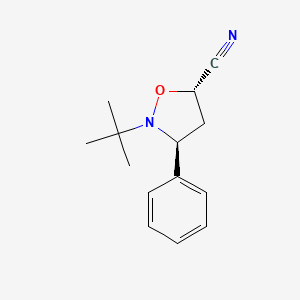
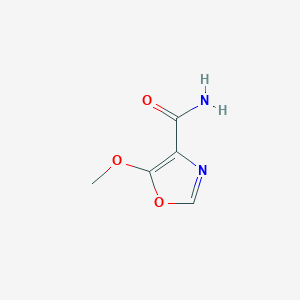
![(6R,7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12892180.png)
![2,4-Dichloro-5-{(E)-[cyano(pyrrolidin-1-yl)methylidene]amino}benzoic acid](/img/structure/B12892207.png)
